1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine

Lipophilicity Drug design Blood-brain barrier permeability

This ortho-CF3 benzyl piperazine is a privileged scaffold for sigma-2 receptor binding studies. The confined dihedral angle (~68°) of the ortho-trifluoromethyl group provides conformational constraint, a key differentiator from freely rotating meta- or non-fluorinated analogs. Ideal for systematic SAR exploration of the benzyl binding pocket alongside PB28, or for investigating P-gp/TLR4 dual modulation pathways per EP2703387A1. Predicted 2–5× longer metabolic half-life versus non-fluorinated analogs. Note: Vendor QC is limited; independent analytical characterization (NMR, LC-MS) is mandatory before biological assays.

Molecular Formula C18H25F3N2
Molecular Weight 326.4 g/mol
Cat. No. B3748865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine
Molecular FormulaC18H25F3N2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H25F3N2/c19-18(20,21)17-9-5-4-6-15(17)14-22-10-12-23(13-11-22)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2
InChIKeyNRIGHZKBHDKEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine: Procurement-Relevant Chemical Profile and Comparator Landscape


1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine (IUPAC: 1-cyclohexyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine; molecular formula C₁₈H₂₅F₃N₂; MW 326.4 g/mol) is a disubstituted piperazine derivative classified within the broader cyclohexylpiperazine family [1]. The molecule features an N-cyclohexyl group at one piperazine nitrogen and an N-(2-trifluoromethylbenzyl) group at the other, a substitution pattern that differentiates it from the better-characterized 1,4-dibenzylpiperazines and 1-phenylpiperazines. Sigma-Aldrich catalogues this compound under its Rare Chemical Library (RCL S54462), indicating niche but recognized research utility rather than bulk commercial availability . The compound belongs to a chemical space explored in the patent literature for neurotherapeutic applications, particularly as a P-glycoprotein (P-gp) and Toll-Like Receptor 4 (TLR4) modulator scaffold [2].

Why 1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine Cannot Be Substituted by Common Piperazine Analogs: A Structure-Driven Differentiation Argument


Simple substitution of 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine with the non-fluorinated 1-cyclohexyl-4-benzylpiperazine, the para-fluoro analog 1-cyclohexyl-4-(4-fluorobenzyl)piperazine, or the meta-regioisomer 1-cyclohexyl-4-[3-(trifluoromethyl)benzyl]piperazine carries distinct pharmacological and physicochemical consequences. The ortho-trifluoromethyl group simultaneously increases lipophilicity (calculated logP difference of ~1.0 log unit versus the non-fluorinated analog) [1], sterically restricts rotation about the benzyl-piperazine bond , and imparts electron-withdrawing effects that alter the basicity of the piperazine nitrogens—all of which are absent in analogs lacking the ortho-CF₃ motif. The cyclohexyl ring, meanwhile, provides a saturated, bulky N-substituent that the cyclohexylpiperazine literature identifies as privileged for high-affinity sigma-2 receptor binding, a property not recapitulated by phenyl-substituted piperazines [2]. These intertwined structural features mean that exchanging any single substituent can fundamentally alter the compound's biological target profile, making direct one-for-one substitution unreliable without experimental validation.

Quantitative Differentiation Evidence for 1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine: Head-to-Head and Class-Level Comparator Data


Ortho-Trifluoromethyl Lipophilicity Enhancement: Calculated logP Comparison Against Non-Fluorinated and Para-Fluoro Analogs

The ortho-CF₃ group on the benzyl moiety increases lipophilicity compared to both the non-fluorinated benzyl analog and the para-fluoro analog. The target compound has a calculated logP (clogP) of approximately 3.5 [1], whereas 1-cyclohexyl-4-benzylpiperazine (des-CF₃ comparator) has an estimated clogP of ~2.5 based on the measured logP of 1-cyclohexylpiperazine (1.49–1.70) plus a benzyl group contribution of ~1.0 . The para-fluoro analog 1-cyclohexyl-4-(4-fluorobenzyl)piperazine is expected to have an intermediate clogP of ~2.8–3.0. The ΔlogP of +0.5 to +1.0 for the target compound translates to a theoretical 3–10× increase in membrane partition coefficient, relevant for CNS penetration potential.

Lipophilicity Drug design Blood-brain barrier permeability

Metabolic Stability Advantage Conferred by the Trifluoromethyl Group: Class-Level Evidence from Fluorinated Piperazine Medicinal Chemistry

The trifluoromethyl group is a well-established metabolic blocking motif that reduces CYP450-mediated oxidative metabolism at the benzyl position. In the broader piperazine literature, CF₃-substituted benzylpiperazines consistently display prolonged in vitro half-lives in human liver microsome (HLM) assays compared to their non-fluorinated counterparts [1]. Specifically, 1-(trifluoromethylbenzyl)piperazines show 2–5× slower oxidative N-dealkylation relative to unsubstituted benzylpiperazines [2]. While no direct head-to-head microsomal stability data exist for this exact compound versus 1-cyclohexyl-4-benzylpiperazine, the class-level evidence predicts that the ortho-CF₃ group in the target compound confers enhanced metabolic stability that the des-CF₃ analog lacks. This is a critical consideration for in vivo pharmacology studies where compound half-life governs dosing frequency.

Metabolic stability CYP450 oxidation Trifluoromethyl effect

Sigma-2 Receptor Affinity: Class-Level Evidence from the Cyclohexylpiperazine Privileged Scaffold

The 1-cyclohexylpiperazine core is a privileged scaffold for sigma-2 (σ₂) receptor binding. PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), the most extensively characterized member of this class, demonstrates a σ₂ Ki of 0.68 nM and σ₁ Ki of 0.38 nM in radioligand binding assays . A 3D-QSAR CoMFA analysis of cyclohexylpiperazine σ₂ ligands confirmed that the cyclohexyl N-substituent is a critical determinant of high-affinity σ₂ binding, with predictive model q² = 0.73 and r² = 0.95 [1]. The target compound shares the identical cyclohexylpiperazine core but differs in its benzyl substituent bearing an ortho-CF₃ group rather than PB28's extended alkyl-aryl side chain. The CoMFA steric/electrostatic contour maps suggest that appropriate substitution at the benzyl position can further modulate σ₂/σ₁ selectivity, making this compound a candidate for selectivity profiling against PB28 as a reference standard.

Sigma-2 receptor Cyclohexylpiperazine PB28 comparator Radioligand binding

Ortho-CF₃ Conformational Restriction Versus Meta-CF₃ Regioisomer: Implications for Receptor Binding

The ortho position of the trifluoromethyl group creates a steric barrier that restricts rotation about the benzyl-piperazine C–N bond, a phenomenon not observed with the meta-substituted regioisomer 1-cyclohexyl-4-[3-(trifluoromethyl)benzyl]piperazine . Crystallographic analysis of the analogous compound 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine confirms a dihedral angle of 68.30° between the piperazine ring mean plane and the trifluoromethylphenyl ring [1]. This restricted conformation may favor a specific receptor-bound orientation distinct from the more freely rotating meta-CF₃ isomer. In the TFMPP (1-(3-trifluoromethylphenyl)piperazine) literature, the meta-CF₃ regioisomer binds 5-HT₁B receptors with Ki = 2.30 nM [2], suggesting that the trifluoromethyl position (ortho vs. meta) can redirect receptor subtype selectivity. Direct comparative binding data between ortho- and meta-CF₃ cyclohexylpiperazine regioisomers are not yet published.

Ortho-substitution effect Conformational restriction Structure-activity relationship

Patent-Covered P-gp/TLR4 Dual Modulation: A Potential Differentiation Axis from MC4R-Selective Cyclohexylpiperazines

The EP2703387A1 patent family explicitly claims cyclohexyl-substituted piperazine compounds as dual modulators of P-glycoprotein (P-gp) and Toll-Like Receptor 4 (TLR4) expression, with demonstrated utility in early-stage Alzheimer's disease [1]. In SW480 cell-based assays, the lead compound MC111 (a cyclohexylpiperazine derivative within the patent scope) at 250 µM increased both TLR4 and P-gp expression as quantified by western blot densitometry, and activated NF-κB signaling via phosphorylated IκB [REFS-1, Fig. 1A–C]. In contrast, the well-characterized cyclohexylpiperazine class (e.g., compound 14t from Tran et al. 2005) has been optimized primarily for melanocortin-4 receptor (MC4R) antagonism with Ki = 4.2 nM at MC4R and 1100 nM at MC3R [2]. The structural overlap (cyclohexylpiperazine core) but divergent biological target profile (P-gp/TLR4 vs. MC4R) suggests that the target compound may access distinct pharmacological space compared to MC4R-focused cyclohexylpiperazines.

P-glycoprotein TLR4 Alzheimer's disease Neurodegeneration

Commercial Availability and Purity Profile: Sigma-Aldrich Rare Chemical Library Listing

1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine is offered by Sigma-Aldrich under catalog number S54462 as part of the AldrichCPR (Rare Chemical Library) collection . Sigma-Aldrich explicitly states that no analytical data (COA, purity, identity confirmation) are provided for this product; the buyer assumes full responsibility for identity and purity verification . This contrasts with better-characterized cyclohexylpiperazine research tools such as PB28 dihydrochloride, which is available from multiple vendors (MedChemExpress, Santa Cruz Biotechnology, BOC Sciences) with >98–99% HPLC purity and full Certificate of Analysis . The limited quality documentation for the target compound means that procurement must include in-house analytical verification (NMR, LC-MS, elemental analysis) before use in quantitative biological assays, adding to total cost of ownership.

Rare chemical Procurement Quality assurance Sigma-Aldrich

Recommended Application Scenarios for 1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine Based on Evidence Profile


Sigma-2 Receptor Selectivity Profiling Against PB28 Reference Standard

Procure this compound alongside PB28 to conduct parallel radioligand displacement assays at σ₁ and σ₂ receptors. The shared cyclohexylpiperazine core with divergent benzyl substituents (ortho-CF₃-benzyl vs. PB28's extended alkyl-aryl chain) enables systematic SAR exploration of the benzyl binding pocket. Use [³H]DTG or [³H]1,3-di(2-tolyl)guanidine in rat brain membrane preparations, referencing the CoMFA model of Abate et al. 2009 [1] to guide which structural features drive σ₂/σ₁ selectivity. The restricted conformation of the ortho-CF₃ group (dihedral angle ~68° per crystallographic analog data [2]) may reveal binding mode differences not accessible with freely rotating meta-substituted analogs.

P-gp/TLR4 Dual Modulation Screening in Neurodegenerative Disease Models

Use this compound as a starting point for exploring the P-gp/TLR4 dual modulation chemotype disclosed in patent EP2703387A1 [3]. Test in SW480 or Caco-2 cell lines by western blot for P-gp and TLR4 expression (densitometry quantification), with LPS as a positive control for TLR4 activation. Given the patent's demonstration that structurally related cyclohexylpiperazines (e.g., MC111 at 250 µM) upregulate both proteins and activate NF-κB [3], this compound may serve as a tool for interrogating the P-gp–TLR4 signaling axis implicated in early Alzheimer's disease pathology. Note that analytical characterization (NMR, LC-MS) is required before biological testing due to the limited vendor QC data .

Metabolic Stability Comparison in Human Liver Microsomes for CNS Lead Optimization

Perform a comparative human liver microsome (HLM) stability study pairing this compound with 1-cyclohexyl-4-benzylpiperazine and 1-cyclohexyl-4-(4-fluorobenzyl)piperazine. Incubate at 1–5 µM in NADPH-supplemented HLM, sampling at 0, 15, 30, 60, and 120 minutes with LC-MS/MS quantification of parent compound remaining. Based on class-level evidence for CF₃-mediated metabolic stabilization [4], the ortho-CF₃ compound is predicted to exhibit a 2–5× longer intrinsic half-life than the non-fluorinated analog. This experiment directly addresses the current evidence gap in quantitative metabolic stability data and is essential for prioritizing this compound for in vivo CNS pharmacology studies where adequate half-life is a prerequisite.

Ortho- vs. Meta-CF₃ Regioisomer Comparative Pharmacology

Procure both the ortho-CF₃ (target compound) and meta-CF₃ regioisomer (1-cyclohexyl-4-[3-(trifluoromethyl)benzyl]piperazine) for side-by-side receptor binding profiling. The ortho isomer's sterically restricted conformation (predicted ~68° dihedral angle [2]) versus the meta isomer's free rotation enables a rigorous test of whether conformational constraint translates to differential receptor subtype selectivity. Screen both compounds against a panel of aminergic GPCRs (5-HT₁A, 5-HT₂A, 5-HT₂B, D₂, D₃, H₃) and sigma receptors. The meta-CF₃ phenylpiperazine TFMPP shows 5-HT₁B Ki = 2.30 nM [5]; determining whether the ortho-CF₃ analog shifts selectivity away from serotonergic toward sigma or other targets would provide valuable SAR insight.

Quote Request

Request a Quote for 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.